[5-(3-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
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Overview
Description
[5-(3-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure. This compound features a fluorophenyl group attached to a 3-azabicyclo[3.1.1]heptane core, with a methanol group at the 1-position. The presence of the fluorine atom and the bicyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the 3-azabicyclo[3.1.1]heptane core, followed by the introduction of the fluorophenyl group and the methanol moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[5-(3-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The fluorophenyl group can be reduced under specific conditions to yield a non-fluorinated phenyl derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
The major products formed from these reactions include the corresponding aldehydes, carboxylic acids, non-fluorinated phenyl derivatives, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(3-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [5-(3-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the bicyclic structure can influence the compound’s overall stability and reactivity. The methanol group can participate in hydrogen bonding, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Lacks the fluorophenyl and methanol groups, resulting in different chemical and biological properties.
2-Azabicyclo[3.2.1]octane: Features a different bicyclic structure, leading to variations in reactivity and applications.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine: Contains a trifluoromethyl group and a different bicyclic core, used in anticancer studies.
Uniqueness
The unique combination of the fluorophenyl group, the 3-azabicyclo[3.1.1]heptane core, and the methanol moiety distinguishes [5-(3-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol from other similar compounds. This distinct structure imparts specific chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
2742652-96-4 |
---|---|
Molecular Formula |
C13H16FNO |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
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